molecular formula C10H13NO4 B2824424 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 50897-30-8

2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No. B2824424
Key on ui cas rn: 50897-30-8
M. Wt: 211.217
InChI Key: YEMITEDRQMFNKS-UHFFFAOYSA-N
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Patent
US09434761B2

Procedure details

A solution of glycine (45 g, 0.60 mol) and anisaldehyde (122 g, 0.900 mol) in ethanol (1.5 L) was stirred at ambient temperature and KOH (82.7 g, 1.47 mol) was added. The reaction mixture was stirred overnight at ambient temperature. The mixture was concentrated under vacuum the majority of ethanol. The residue was dissolved in water (800 mL) and the solution was adjusted to pH=5 with 4 N aqueous HCl. The resulting mixture was washed with EtOAc (200 mL×2) to remove any impurities. The aqueous layer was concentrated to a volume of ˜400 mL. The mixture was filtered and the filtration cake was washed thoroughly with water (100 mL×2) and dried to afford 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (29 g, 23% yield, threo-) as a colorless solid.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
82.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[CH:12][CH:13]=1.[OH-].[K+]>C(O)C>[NH2:1][CH:2]([CH:14]([OH:15])[C:11]1[CH:10]=[CH:9][C:8]([O:7][CH3:6])=[CH:13][CH:12]=1)[C:3]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
122 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
82.7 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum the majority of ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (800 mL)
WASH
Type
WASH
Details
The resulting mixture was washed with EtOAc (200 mL×2)
CUSTOM
Type
CUSTOM
Details
to remove any impurities
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated to a volume of ˜400 mL
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtration cake was washed thoroughly with water (100 mL×2)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C(=O)O)C(C1=CC=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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